6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
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Overview
Description
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is a heterocyclic compound belonging to the chromene family. It is characterized by a fused benzene and pyran ring system, with methoxy and methyl substituents. This compound is known for its diverse biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE involves the Pechmann condensation reaction. This reaction typically uses salicylaldehyde and ethyl acetoacetate as starting materials, with a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then methylated and methoxylated to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring, enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and nitric acid are used for electrophilic substitution reactions.
Major Products
Scientific Research Applications
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The biological effects of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE are primarily due to its interaction with cellular enzymes and receptors. It can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the treatment of neurological disorders. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2H-BENZO[H]CHROMEN-2-ONE: Similar structure but lacks the methoxy group, resulting in different biological activities.
8-METHOXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE: Similar structure with a different position of the methoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
802905-96-0 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
6-methoxy-4-methylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H12O3/c1-9-7-14(16)18-15-11-6-4-3-5-10(11)13(17-2)8-12(9)15/h3-8H,1-2H3 |
InChI Key |
KUIPFATZLKZKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
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